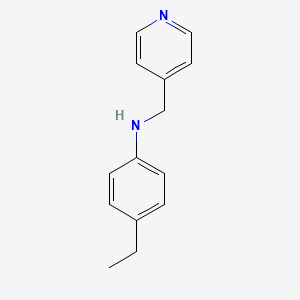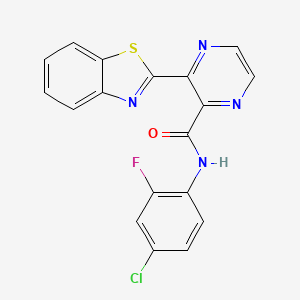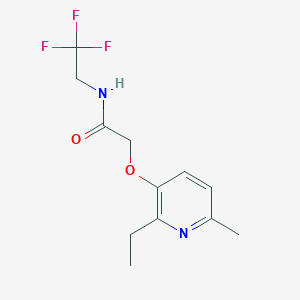
4-ethyl-N-(pyridin-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-4-ylmethyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(chloromethyl)pyridine with ethylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethylaniline attacks the carbon atom of the chloromethyl group in 4-(chloromethyl)pyridine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-ethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
4-ethyl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-ethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-ethyl-N-(pyridin-3-ylmethyl)aniline
- 4-ethyl-N-(pyridin-2-ylmethyl)aniline
- N-(pyridin-4-ylmethyl)aniline
Uniqueness
4-ethyl-N-(pyridin-4-ylmethyl)aniline is unique due to the specific positioning of the ethyl and pyridin-4-ylmethyl groups. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the position of the pyridine ring can influence the compound’s binding affinity to specific targets, thereby affecting its efficacy in various applications.
特性
IUPAC Name |
4-ethyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-10,16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVTCLGJFEIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7671730.png)
![1-[[1-(Dimethylamino)cyclobutyl]methyl]-1-methyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7671736.png)
![1-[2-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7671742.png)

![N-(3-acetamidopropyl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7671779.png)
![4,5-dichloro-2-methoxy-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7671781.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4-fluoro-2-(methylsulfonylmethyl)aniline](/img/structure/B7671787.png)
![2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7671795.png)

![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7671807.png)
![3-[4-(2-Bromophenyl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7671811.png)
![2-[4-[(5-Chloro-2-fluorophenyl)methylamino]phenyl]sulfonylethanol](/img/structure/B7671814.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(dimethylcarbamoylamino)ethyl]-2-methylpropanamide](/img/structure/B7671816.png)

